

# molecular structure of 3-Chloro-2,6-dinitropyridine

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## Compound of Interest

Compound Name: 3-Chloro-2,6-dinitropyridine

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An In-depth Technical Guide to the Molecular Structure of **3-Chloro-2,6-dinitropyridine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of **3-Chloro-2,6-dinitropyridine**, a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. While its primary role is that of a versatile chemical intermediate, its structural features—dictated by the interplay of an electron-deficient pyridine core and potent electron-withdrawing substituents—govern its reactivity and potential applications. This document elucidates its molecular geometry, predicted spectroscopic characteristics, plausible synthetic routes, and its pronounced reactivity towards nucleophiles. Furthermore, it contextualizes the molecule's utility as a building block in drug discovery programs, supported by an overview of necessary safety and handling protocols.

## Molecular Geometry and Crystal Structure Analysis

The definitive molecular structure of **3-Chloro-2,6-dinitropyridine** is best understood through an examination of its core geometry and the spatial arrangement of its substituents. While specific single-crystal X-ray diffraction data for **3-Chloro-2,6-dinitropyridine** is not readily available in public databases, a robust understanding can be constructed by analyzing closely related, crystallographically characterized analogues.

## Inferred Structural Characteristics

The structure features a pyridine ring, which is inherently aromatic and planar. The key structural questions revolve around the influence of the three substituents: one chlorine atom at the C3 position and two nitro groups ( $\text{NO}_2$ ) at the C2 and C6 positions.

- Pyridine Ring: The core heterocycle is expected to maintain its planarity.
- Nitro Group Conformation: Due to steric hindrance from the adjacent substituents and the lone pair on the pyridine nitrogen, the nitro groups at the C2 and C6 positions are forced to twist out of the plane of the pyridine ring. This is a critical feature, as the degree of twisting affects the extent of electronic conjugation between the nitro groups and the ring, which in turn influences the molecule's reactivity and spectroscopic properties.

Evidence from the crystal structure of a related compound, 3-Chloro-5-methoxy-2,6-dinitropyridine, reveals that the two nitro groups are significantly twisted with respect to the pyridine ring, exhibiting dihedral angles of  $33.12^\circ$  and  $63.66^\circ$ .<sup>[1][2]</sup> A similar non-planar arrangement of nitro groups is anticipated for **3-Chloro-2,6-dinitropyridine**.

Another informative analogue, 2,6-Dichloro-3-nitropyridine, shows a nearly planar pyridine ring in its crystal structure.<sup>[3]</sup> The comparison between these structures underscores the significant steric pressure exerted by having substituents at both the C2 and C6 positions flanking the nitrogen atom.

## Visualization of Molecular Structure

The logical structure of **3-Chloro-2,6-dinitropyridine** is depicted below.

Caption: Molecular structure of **3-Chloro-2,6-dinitropyridine**.

## Tabulated Crystallographic Data of Analogous Compounds

Parameter	3-Chloro-5-methoxy-2,6-dinitropyridine[1]	2,6-Dichloro-3-nitropyridine[3]
Formula	C <sub>6</sub> H <sub>4</sub> ClN <sub>3</sub> O <sub>5</sub>	C <sub>5</sub> H <sub>2</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	6.6490 (13)	7.9021 (8)
b (Å)	10.842 (2)	19.166 (2)
c (Å)	12.715 (3)	11.0987 (9)
β (°)	95.55 (3)	122.072 (5)
V (Å <sup>3</sup> )	912.3 (3)	1424.4 (2)
Z	4	8

## Predicted Spectroscopic Profile

While empirical spectra for **3-Chloro-2,6-dinitropyridine** are not published, its spectroscopic features can be reliably predicted based on its structure and data from similar compounds.[4][5]

- <sup>1</sup>H NMR: The molecule has two aromatic protons. Due to the powerful deshielding effect of the adjacent nitro and chloro groups, these protons are expected to appear at a high chemical shift (downfield), likely in the range of 8.0-9.0 ppm.
- <sup>13</sup>C NMR: The pyridine carbon atoms will exhibit distinct chemical shifts. The carbons directly bonded to the nitro groups (C2, C6) and the chlorine (C3) will be significantly deshielded. Carbons C2 and C6 would likely be the most downfield, followed by C4 and C5.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for:
  - NO<sub>2</sub> Asymmetric Stretch: ~1520-1560 cm<sup>-1</sup>
  - NO<sub>2</sub> Symmetric Stretch: ~1340-1370 cm<sup>-1</sup>

- C-Cl Stretch: ~700-800 cm<sup>-1</sup>
- Aromatic C=C and C=N Stretches: ~1400-1600 cm<sup>-1</sup>
- Mass Spectrometry (MS): The compound has a molecular formula of C<sub>5</sub>H<sub>2</sub>ClN<sub>3</sub>O<sub>4</sub> and a molecular weight of 203.54 g/mol .[\[6\]](#)[\[7\]](#) The mass spectrum would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z ≈ 203 and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the <sup>37</sup>Cl isotope. Common fragmentation pathways would include the loss of NO<sub>2</sub> (46 Da) and NO (30 Da).

## Synthesis and Chemical Reactivity

### Proposed Synthetic Pathway

Dinitropyridines are typically synthesized via the nitration of pyridine precursors.[\[8\]](#) A plausible and efficient route to **3-Chloro-2,6-dinitropyridine** would involve the direct nitration of a suitable chloropyridine. The synthesis of the related compound 2,6-dichloro-3-nitropyridine is achieved by nitrating 2,6-dichloropyridine with a mixture of concentrated sulfuric acid and potassium nitrate or nitric acid at elevated temperatures.[\[9\]](#)[\[10\]](#)

Hypothetical Protocol for Synthesis:

- Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 4-5 equivalents). Cool the flask in an ice bath.
- Substrate Addition: Slowly add 2-chloro-6-nitropyridine (1 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
- Nitrating Agent: Slowly add a nitrating agent, such as fuming nitric acid or potassium nitrate (1.1-1.5 equivalents), dropwise while maintaining the low temperature.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for a period, then slowly heat to 80-120 °C and maintain for several hours until TLC or GC-MS indicates consumption of the starting material.
- Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

- Isolation: The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to yield the crude **3-Chloro-2,6-dinitropyridine**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

## Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most salient feature of **3-Chloro-2,6-dinitropyridine**'s reactivity is its extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the two powerful electron-withdrawing nitro groups render the ring highly electron-deficient (electrophilic). This strongly activates the positions bearing good leaving groups towards attack by nucleophiles.

In this molecule, the chlorine atom at C3 is a good leaving group. However, the positions most activated by the nitro groups are C2 and C6 (ortho/para positions). The chlorine at C3 is meta to both nitro groups, making it less activated than a halogen at the C2 or C6 position would be. Nonetheless, the overall electron deficiency of the ring makes the C3 position reactive enough for substitution by strong nucleophiles.

A more reactive site for SNAr would be expected in an isomer like 2-Chloro-3,5-dinitropyridine, where the chloro leaving group is ortho to one nitro group and para to the other. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position, which is ortho to the nitro group and likely more electron-deficient due to inductive effects.[\[11\]](#)

Caption: Generalized workflow for an SNAr reaction on an activated pyridine ring.

## Role in Drug Discovery and Development

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and FDA-approved drugs.[\[12\]](#)[\[13\]](#) Its ability to form hydrogen bonds, its metabolic stability, and its favorable solubility profile make it a desirable core for drug candidates.[\[14\]](#) Furthermore, the incorporation of chlorine atoms into drug molecules is a

common strategy to modulate pharmacokinetic and pharmacodynamic properties such as lipophilicity, metabolic stability, and binding affinity.[15]

**3-Chloro-2,6-dinitropyridine** serves as a valuable synthetic intermediate or building block for creating libraries of novel compounds for drug screening. Its defined reactivity allows for the systematic introduction of diverse functional groups via SNAr reactions. By reacting it with various amines, alcohols, thiols, and other nucleophiles, medicinal chemists can rapidly generate a wide array of derivatives, exploring the chemical space around the dinitropyridine core to identify potential leads for various therapeutic targets, including antimicrobial, antiviral, and anticancer agents.[14][16]

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Chloro-2,6-dinitropyridine** is not widely available, data from analogous chloro-nitro aromatic compounds provides a strong basis for safe handling procedures.[17][18][19][20]

Hazard Category	Description & Precautionary Measures
Acute Toxicity	Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17][19]
Personal Protection	Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[18][21]
First Aid	Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17] Skin: Wash with plenty of soap and water. Remove contaminated clothing.[17] Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]
Storage	Store in a well-ventilated, dry place. Keep the container tightly closed and store locked up.[17][19]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

## Conclusion

**3-Chloro-2,6-dinitropyridine** is a molecule defined by its high degree of functionalization. Its molecular structure is characterized by a planar pyridine ring with out-of-plane nitro groups, a consequence of steric crowding. This structural arrangement, combined with the powerful electron-withdrawing nature of its substituents, makes the compound a potent electrophile, primed for nucleophilic aromatic substitution. While not an end-product itself, its value lies in its utility as a reactive intermediate, providing a reliable platform for the synthesis of more complex, substituted pyridines for evaluation in drug discovery and materials science. Proper adherence to safety protocols based on related hazardous compounds is essential when handling this reactive chemical.

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